molecular formula C8H4Br2F3NO2 B8774547 3,5-Dibromo-2-methoxy-6-(trifluoromethyl)pyridine-4-carbaldehyde CAS No. 741737-02-0

3,5-Dibromo-2-methoxy-6-(trifluoromethyl)pyridine-4-carbaldehyde

Cat. No.: B8774547
CAS No.: 741737-02-0
M. Wt: 362.93 g/mol
InChI Key: YFDFZJVJLCWFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-2-methoxy-6-(trifluoromethyl)pyridine-4-carbaldehyde is a useful research compound. Its molecular formula is C8H4Br2F3NO2 and its molecular weight is 362.93 g/mol. The purity is usually 95%.
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Properties

CAS No.

741737-02-0

Molecular Formula

C8H4Br2F3NO2

Molecular Weight

362.93 g/mol

IUPAC Name

3,5-dibromo-2-methoxy-6-(trifluoromethyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C8H4Br2F3NO2/c1-16-7-5(10)3(2-15)4(9)6(14-7)8(11,12)13/h2H,1H3

InChI Key

YFDFZJVJLCWFGH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=N1)C(F)(F)F)Br)C=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flame-dried 100 mL round-bottomed flask, was added dry THF (15 mL). The solution was cooled to −78° C. and then N,N-diisopropylamine (0.46 mL, 3.28 mmol), 2.5M n-butyllithium in hexane (1.31 mL, 3.28 mmol), and a solution of the compound from Step B above (1.00 g, 2.99 mmol) in dry THF (10 mL) were added sequentially. The reaction mixture was stirred at −78° C. for 10 min before methyl formate (0.276 mL, 4.49 mmol) was slowly added. After the reaction was stirred for another 2 h, the mixture was warmed and stirred for 30 min at room temperature. Then the mixture was quenched by the addition of saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic phases were washed sequentially with water and saturated brine, dried over sodium sulfate and concentrated. The residue was purified by flash chromatography (silica gel; 15% ethyl acetate/hexanes as eluant) to yield the title compound. 1H NMR (400 MHz, CDCl3) δ 10.10 (s, 1H), 4.11 (s, 3H).
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.31 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.276 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

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